

An In-depth Technical Guide to N3-PEG8-Hydrazide: Structure, Properties, and Applications

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Compound of Interest		
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the heterobifunctional linker, **N3-PEG8-Hydrazide**, a valuable tool in modern bioconjugation, drug delivery, and proteomic research. Its unique structure, featuring a terminal azide and a hydrazide group connected by a polyethylene glycol (PEG) spacer, enables a wide range of applications in the life sciences.

Core Properties and Structure

N3-PEG8-Hydrazide is a monodisperse PEG derivative, ensuring a precise molecular weight and defined spacer length, which is critical for reproducible bioconjugation.[1][2] The molecule consists of three key components: an azide (-N3) group, an eight-unit polyethylene glycol (PEG8) chain, and a hydrazide (-NHNH2) group.

The azide group serves as a versatile handle for "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), allowing for the highly efficient and specific formation of a stable triazole linkage with alkyne-containing molecules.[3][4][5][6] The hydrazide moiety readily reacts with carbonyl groups (aldehydes and ketones) to form hydrazone bonds.[7][8] This reaction is particularly useful for targeting glycoproteins after periodate oxidation of their carbohydrate moieties.[7][8]



The hydrophilic PEG8 spacer enhances the solubility of the molecule and its conjugates in aqueous buffers, reduces non-specific binding, and can improve the pharmacokinetic properties of modified biomolecules.[2][3][4]

Ouantitative Data Summary

Property	Value	Source(s)
Chemical Formula	C19H39N5O9	[6]
Molecular Weight	481.5 g/mol	[6][9]
Purity	>95% to >98%	[6][9]
Appearance	White to off-white solid or viscous liquid	N/A
Solubility	Soluble in water and most organic solvents	[4]
Storage Conditions	-20°C, desiccated, and protected from light	[10]

Key Applications and Experimental Protocols

The dual functionality of **N3-PEG8-Hydrazide** makes it a powerful tool for a variety of applications, including the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, and the enrichment and identification of glycoproteins in complex biological samples.[11][12][13][14]

Experimental Protocol: Two-Step Labeling of Glycoproteins for Affinity Purification and subsequent "Click" Reaction

This protocol describes the use of **N3-PEG8-Hydrazide** to first capture glycoproteins and then attach a secondary molecule of interest via click chemistry.

Materials:

Glycoprotein sample (e.g., purified antibody, cell lysate)



- N3-PEG8-Hydrazide
- Sodium periodate (NaIO4)
- Aniline
- Coupling Buffer (e.g., 100 mM Sodium Acetate, pH 5.5)
- Quenching solution (e.g., 1 mM glycerol or sodium bisulfite)
- Amine-free buffer for purification (e.g., PBS, pH 7.4)
- Alkyne-functionalized molecule (e.g., alkyne-biotin, alkyne-fluorophore)
- Copper(II) sulfate (CuSO4)
- Sodium ascorbate
- TBTA or other copper ligand
- Hydrazide-functionalized agarose beads

Methodology:

Step 1: Oxidation of Glycoproteins

- Prepare the glycoprotein solution in the coupling buffer at a concentration of 1-10 mg/mL.
- Add a freshly prepared solution of sodium periodate to the glycoprotein solution to a final concentration of 1-10 mM.
- Incubate the reaction mixture in the dark for 20-30 minutes at room temperature.
- Quench the reaction by adding a quenching solution.
- Remove excess periodate and quenching reagents by buffer exchange into the coupling buffer using a desalting column or dialysis.

Step 2: Hydrazone Formation with N3-PEG8-Hydrazide



- Immediately add a 50-100 fold molar excess of N3-PEG8-Hydrazide to the oxidized glycoprotein solution.
- Add aniline to a final concentration of 10 mM to catalyze the reaction.
- Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.
- The resulting glycoprotein, now functionalized with an azide group, can be purified from excess reagents by size exclusion chromatography or dialysis against an amine-free buffer like PBS.

Step 3: Immobilization on Hydrazide Beads (for enrichment)

- Incubate the azide-functionalized glycoprotein with hydrazide-functionalized agarose beads overnight at room temperature with gentle shaking.[15][16]
- Wash the beads extensively with buffers of increasing stringency (e.g., high salt, urea) to remove non-specifically bound proteins.[17][18]

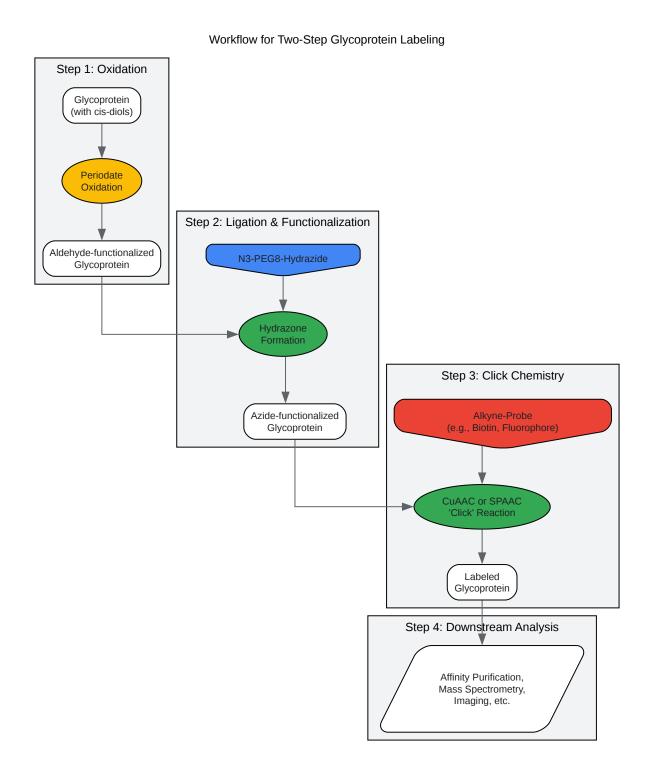
Step 4: Click Chemistry Reaction

- To the solution of the azide-functionalized glycoprotein (or the bead-immobilized glycoprotein), add the alkyne-functionalized molecule of interest in a 5-10 fold molar excess over the glycoprotein.
- In a separate tube, premix copper(II) sulfate and a copper ligand (like TBTA) in a 1:5 molar ratio.
- Add the copper/ligand mixture to the glycoprotein solution, followed by the immediate addition of a freshly prepared solution of sodium ascorbate. The final concentrations should be approximately 1 mM CuSO4, 5 mM ligand, and 10 mM sodium ascorbate.
- Incubate the reaction for 1-2 hours at room temperature.
- The final bioconjugate can be purified from the click chemistry reagents by size exclusion chromatography or dialysis. If using beads, the beads can be washed to remove excess reagents before elution of the captured glycoproteins.



Visualizing Experimental Workflows

The following diagrams illustrate key experimental workflows involving N3-PEG8-Hydrazide.

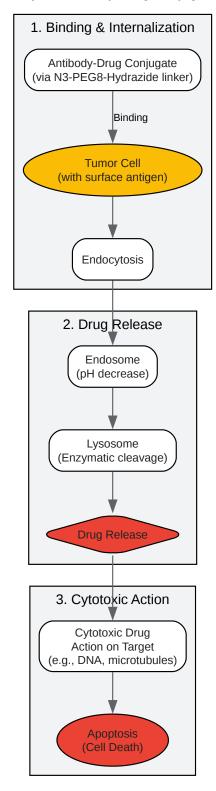




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Caption: Two-step glycoprotein labeling workflow.

Signaling Pathway for Antibody-Drug Conjugate (ADC) Action





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